molecular formula C19H17NO3S B8158363 Biphenyl-4-sulfonic acid benzyloxy-amide

Biphenyl-4-sulfonic acid benzyloxy-amide

Cat. No.: B8158363
M. Wt: 339.4 g/mol
InChI Key: FIHWWHUXXBHATC-UHFFFAOYSA-N
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Description

Biphenyl-4-sulfonic acid benzyloxy-amide is a chemical compound offered for research purposes. It belongs to a class of biphenyl sulfonamide derivatives that have been investigated for their potential therapeutic applications . Related compounds in this chemical family have been studied for their role in modulating biological processes, such as the regulation of bone resorption and inflammatory responses, and have been explored as potential therapeutic agents for treating conditions like osteoporosis and rheumatoid arthritis . The core biphenyl-sulfonamide structure is a key scaffold in medicinal chemistry, and its derivatives are valued for their potential as enzyme inhibitors or receptor modulators in biochemical pathways . This product is strictly for laboratory research use. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-N-phenylmethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c21-24(22,20-23-15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHWWHUXXBHATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Biphenyl 4 Sulfonic Acid Benzyloxy Amide Derivatives

Precursor Synthesis and Functionalization Strategies

The construction of the target molecule begins with the independent synthesis of two critical building blocks: the biphenyl-4-sulfonic acid moiety and the benzyloxy-amine intermediate.

Synthesis of Biphenyl-4-sulfonic Acid Derivatives

The biphenyl (B1667301) backbone is a common structural motif in a variety of pharmacologically active compounds and functional materials. ajgreenchem.com The introduction of a sulfonic acid group at the 4-position is a key functionalization step. Biphenyl itself is a fairly non-reactive molecule, necessitating the introduction of functional groups to serve as handles for further modification.

One of the most direct methods for synthesizing biphenyl-4-sulfonic acid is through the electrophilic sulfonation of biphenyl. While effective, this method can sometimes lead to challenges in controlling regioselectivity.

More versatile and controlled approaches often involve the coupling of two pre-functionalized aromatic rings. For instance, Suzuki-Miyaura cross-coupling reactions are widely employed. A common strategy involves the reaction of a boronic acid derivative of one ring with a halide of the other. To obtain the desired product, 4-bromobenzenesulfonic acid or its derivatives can be coupled with phenylboronic acid, or conversely, 4-phenylbenzenesulfonyl chloride can be prepared from the corresponding boronic acid.

A notable development is the palladium-catalyzed chlorosulfonylation of arylboronic acids. This method allows for the synthesis of arylsulfonyl chlorides, which are immediate precursors to sulfonamides. nih.gov The process is generally tolerant of various functional groups on the arylboronic acid, including electron-rich, neutral, and deficient substrates. nih.gov

Preparation of Benzyloxy-Amine Intermediates

Benzyloxy-amine, also known as O-benzylhydroxylamine, is a pivotal intermediate in organic synthesis, often used for the creation of N-O linked structures. mdpi.com Its synthesis typically involves the N-alkylation of a hydroxylamine derivative with a benzyl (B1604629) halide.

One common laboratory and industrial preparation involves the reaction of hydroxylamine hydrochloride with benzyl chloride under basic conditions. mdpi.compatsnap.com The reaction is carefully controlled to favor the formation of the desired O-alkylated product. The process often involves:

Reacting an oxime with benzyl chloride in the presence of a base like sodium hydroxide. google.com

Hydrolyzing the resulting ketoxime ether with hydrochloric acid to yield benzyloxyamine hydrochloride. google.com

The ketone or aldehyde produced during hydrolysis can be recycled to synthesize the corresponding oxime, improving atom economy. google.com

Variations in the process include using different solvents, bases, and reaction temperatures to optimize yield and purity. For example, a continuous flow process has been developed for the synthesis of N-benzylhydroxylamine hydrochloride, offering improved safety and efficiency for large-scale production. mdpi.com

Amide Bond Formation Techniques for Biphenyl-4-sulfonic acid benzyloxy-amide

The critical step in assembling the final molecule is the formation of the sulfonamide linkage between the biphenyl-4-sulfonyl moiety and the benzyloxy-amine intermediate.

Sulfonylation of Amines to Form Sulfonamide Linkages

The most conventional and widely used method for forming a sulfonamide bond is the reaction between a sulfonyl chloride and an amine. nih.govcbijournal.com In this case, biphenyl-4-sulfonyl chloride is reacted with benzyloxy-amine.

The general reaction proceeds as follows:

Activation: The biphenyl-4-sulfonic acid is first converted to the more reactive biphenyl-4-sulfonyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Coupling: The biphenyl-4-sulfonyl chloride is then treated with benzyloxy-amine in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid generated during the reaction, driving it to completion. cbijournal.com

This method is robust and generally provides good yields. The reaction is typically carried out in an inert solvent at controlled temperatures, often starting at 0 °C and gradually warming to room temperature. cbijournal.com

Alternative Coupling Methodologies for Amide Synthesis

While the sulfonyl chloride method is prevalent, concerns over the use of harsh chlorinating agents and the stability of some sulfonyl chlorides have spurred the development of alternative methodologies. rsc.org

Recent advances in sulfonamide synthesis include:

Metal-Free Sulfonylation: Methods using hypervalent iodine reagents in conjunction with sulfinate salts offer a clean and mild transfer of sulfonyl groups to amines. researchgate.netthieme-connect.com This approach avoids the need for preparing sulfonyl chlorides.

Photocatalytic Coupling: Emerging strategies utilize photocatalysis for the modular synthesis of arylsulfonamides. rsc.org These methods can involve a three-component coupling of aryl radicals, SO₂ surrogates (like K₂S₂O₅), and amines under mild conditions, such as room temperature and UV light. rsc.org

Coupling with Sulfinate Salts: Sodium arylsulfinates can be used as a sulfur source in copper-catalyzed S-N coupling reactions with aryl amines. thieme-connect.com Another approach involves an open-air, metal-free oxidative coupling mediated by phenyl trimethyl ammonium tribromide (PTAB), where the sulfinate is converted to a sulfonyl bromide in situ before reacting with the amine. cbijournal.com

Decarboxylative Halosulfonylation: A novel strategy allows for the synthesis of sulfonamides directly from aromatic carboxylic acids and amines. The carboxylic acid is converted to a sulfonyl chloride via a copper-catalyzed process, which then reacts in a one-pot fashion with an amine to form the sulfonamide. acs.orgnih.gov

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors must be considered during the sulfonamide bond formation step.

ParameterInfluence on ReactionOptimized Conditions
Solvent Affects solubility of reactants and can influence reaction rate.Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.
Base Neutralizes HCl byproduct, preventing protonation of the amine nucleophile.Tertiary amines such as pyridine or triethylamine are standard choices. The choice of base can be critical, especially with less nucleophilic amines. nih.govcbijournal.com
Temperature Controls the rate of reaction and minimizes side reactions.Reactions are often initiated at lower temperatures (e.g., 0 °C) to control the initial exothermic reaction, then allowed to warm to room temperature. cbijournal.com
Stoichiometry The molar ratio of reactants can impact conversion and yield.A slight excess of the amine or sulfonyl chloride may be used to ensure complete consumption of the limiting reagent.
Reaction Time Sufficient time is needed for the reaction to proceed to completion.Monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

For alternative methodologies, optimization would involve factors such as catalyst loading (for metal-catalyzed reactions), light intensity (for photochemical reactions), and the specific choice of oxidant or coupling reagent. rsc.orgthieme-connect.com The ultimate goal is to achieve high conversion of the starting materials into the desired product with minimal formation of impurities, simplifying subsequent purification steps.

Chemical Modifications and Analogue Generation of this compound Derivatives

The chemical architecture of this compound presents a versatile scaffold for medicinal chemistry, offering multiple sites for modification to explore structure-activity relationships (SAR) and develop analogues with tailored properties. The key regions for chemical derivatization include the biphenyl core, the benzyloxy moiety, and the sulfonamide linkage.

Systematic Substitution Pattern Variations on the Biphenyl Core

The synthesis of these analogues typically starts from a substituted biphenyl precursor. For instance, various substituted biphenyls can be converted to their corresponding sulfonyl chlorides. The general synthesis of biphenyl-4-sulfonyl chloride and its derivatives often involves the chlorosulfonylation of the parent biphenyl compound. A study on the synthesis of biphenylsulfonamide derivatives utilized biphenyl sulfonyl chloride as a key intermediate, which was then reacted with various primary amines. ijcce.ac.ir This approach allows for the introduction of substituents on the biphenyl core prior to the formation of the sulfonamide bond.

A range of functional groups can be introduced, including electron-donating groups (e.g., alkyl, alkoxy) and electron-withdrawing groups (e.g., halogens, nitro, cyano). The position of these substituents (ortho, meta, or para) on either phenyl ring can be varied to fine-tune the biological activity. For example, in a series of biphenylsulfonamide derivatives designed as AT2 receptor antagonists, various substituents were introduced on the biphenyl ring system to explore their impact on receptor affinity and selectivity. frontiersin.orgnih.gov

Below is a representative table of substituted biphenyl-4-sulfonyl chlorides that could serve as precursors for a library of this compound analogues.

Substituent (R)Position on Biphenyl CorePrecursor Compound NamePotential Impact on Properties
-CH34'4'-Methylbiphenyl-4-sulfonyl chlorideIncreased lipophilicity
-OCH34'4'-Methoxybiphenyl-4-sulfonyl chlorideElectron-donating, potential for H-bonding
-Cl4'4'-Chlorobiphenyl-4-sulfonyl chlorideElectron-withdrawing, increased lipophilicity
-F4'4'-Fluorobiphenyl-4-sulfonyl chlorideElectron-withdrawing, potential for metabolic stability
-NO24'4'-Nitrobiphenyl-4-sulfonyl chlorideStrongly electron-withdrawing

Structural Diversification of the Benzyloxy Moiety

The benzyloxy group is another key area for structural modification. The phenyl ring of the benzyloxy group can be substituted with various functional groups to alter its steric and electronic properties. Additionally, the benzylic methylene bridge can be modified.

The introduction of a benzyloxy pharmacophore has been shown to be a valuable strategy in drug design. nih.gov In a study on benzyloxy chalcones, the position of the benzyloxy group (ortho vs. para) on a phenyl ring was found to significantly impact biological activity. nih.gov Furthermore, the phenyl ring of the benzyloxy group was substituted with electron-donating and electron-withdrawing groups, leading to a wide range of activities. nih.gov

These modifications can be achieved by using appropriately substituted benzyl halides in the synthesis of O-benzylhydroxylamine, which is a key precursor for the benzyloxy-amide portion of the target molecule. Alternatively, post-synthetic modification of the benzyloxy ring is possible, although less common.

The following table illustrates potential modifications to the benzyloxy moiety and their rationale.

ModificationExample Substituent (R')Rationale for ModificationSynthetic Approach
Substitution on the phenyl ring-F, -Cl, -BrModulate electronic properties, improve metabolic stabilityReaction with substituted O-benzylhydroxylamines
Substitution on the phenyl ring-CH3, -OCH3Increase lipophilicity, introduce hydrogen bond acceptorsReaction with substituted O-benzylhydroxylamines
Replacement of phenyl with heteroarylPyridyl, ThienylIntroduce hydrogen bond acceptors/donors, alter solubilityReaction with heteroarylmethylhydroxylamines
Modification of the benzylic carbonα-Methyl substitutionIntroduce a chiral center, restrict conformationReaction with α-methyl-O-benzylhydroxylamines

Modifications to the Amide Linkage and Terminal Groups

The sulfonamide linkage is a critical component of the molecule, and its modification can have a profound impact on the compound's chemical and biological properties. Transformations of the sulfonamide group can include N-alkylation/N-arylation, cleavage of the N-S bond, or conversion to related functional groups.

While sulfonamides are generally considered stable, methods for their cleavage and further functionalization are known. For instance, reductive cleavage of the N-S bond in sulfonamides can generate sulfinates and amines, which can then be used to synthesize other derivatives. rsc.org Electrochemical methods have also been developed for the cleavage of N-C bonds in sulfonamides, offering a green chemistry approach to their modification. core.ac.ukacs.org

Furthermore, the terminal amino group in related sulfonamides can be a handle for further derivatization. In the synthesis of biphenylsulfonamide derivatives, various primary amines were reacted with biphenyl sulfonyl chloride to afford a library of compounds with diverse terminal groups. ijcce.ac.ir

The table below outlines potential modifications to the sulfonamide linkage and terminal groups.

Modification TypeDescriptionPotential OutcomeRelevant Synthetic Methods
N-S Bond CleavageReductive or photolytic cleavage of the sulfonamide bond. nih.govGeneration of the corresponding amine and sulfonic acid, allowing for re-functionalization.Use of reducing agents (e.g., SmI2) or UV irradiation.
N-Alkylation/ArylationIntroduction of a substituent on the sulfonamide nitrogen.Modification of steric bulk and hydrogen bonding capacity.Alkylation with alkyl halides in the presence of a base.
Conversion to BioisosteresReplacement of the sulfonamide with other functional groups like a reversed sulfonamide or a sulfoximine.Alteration of physicochemical properties and biological activity.Multi-step synthesis starting from modified precursors.
Modification of the Benzyloxy-AmineReplacement of the benzyloxy group with other alkoxy or aryloxy groups.Systematic exploration of the substituent's role.Reaction of biphenyl-4-sulfonyl chloride with various substituted hydroxylamines.

Pharmacological and Biological Investigation in Vitro and Preclinical Studies of Biphenyl 4 Sulfonic Acid Benzyloxy Amide and Its Analogues

Enzyme Inhibition Studies

The biphenylsulfonamide scaffold has been a fertile ground for the development of various enzyme inhibitors. The following sections detail the investigation of these analogues against several key enzymatic targets.

Investigation of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibition

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine amidase responsible for the degradation of bioactive fatty acid ethanolamides (FAEs) like palmitoylethanolamide (B50096) (PEA), which has anti-inflammatory and analgesic properties. nih.gov The inhibition of NAAA is a promising therapeutic strategy for pain and inflammation. nih.gov

Research into NAAA inhibitors has explored various chemical scaffolds. While direct studies on biphenyl-4-sulfonic acid benzyloxy-amide are not prominent, related structures incorporating a biphenyl (B1667301) group have been investigated. For instance, in a series of pyrrolidine (B122466) amide derivatives, the replacement of a palmitic acid moiety with 3-(p-biphenyl)propionic acid led to a compound with an IC₅₀ of 2.12 μM for NAAA activity. nih.gov This particular analogue demonstrated competitive inhibition of NAAA. nih.gov

Another study on β-lactone inhibitors of NAAA identified (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide as a potent inhibitor with an IC₅₀ of 115 nM, which was more potent than its phenylpropionamide counterpart (IC₅₀ = 420 nM). nih.gov This highlights the favorable contribution of the biphenyl group to the inhibitory activity. Structure-activity relationship (SAR) studies on pyrrolidine amide derivatives indicated that small, lipophilic 3-phenyl substituents were generally preferred for optimal potency. rsc.org

Interactive Table: NAAA Inhibition by Biphenyl Analogues

Compound Name Structure NAAA IC₅₀ (nM) Source
(S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide Biphenyl-carboxamide derivative 115 nih.gov
3-(p-biphenyl)propionic acid pyrrolidide Biphenyl-propionic acid derivative 2120 nih.gov
(S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide Phenyl-propionamide derivative 420 nih.gov

Exploration of Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is another key enzyme that degrades endocannabinoids and other fatty acid amides. nih.gov Its inhibition can lead to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. nih.gov

The development of FAAH inhibitors has seen various chemical classes, including those with biphenyl moieties. While specific data on this compound is scarce, SAR studies of other inhibitor classes provide insights. For example, in a series of piperidine (B6355638) urea (B33335) inhibitors, a lead compound, PF-465, was identified which completely inhibited both mouse and human FAAH. nih.gov The SAR for these urea inhibitors was driven by the leaving-group ability of the phenol. nih.gov

Reversible FAAH inhibitors, such as those based on an α-ketoheterocycle, have also been developed and show efficacy in preclinical pain models. nih.gov For some classes of FAAH inhibitors, a biphenyl group has been shown to be a favorable substituent.

Assessment of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome, obesity, and type 2 diabetes. nih.govmdpi.com Several classes of 11β-HSD1 inhibitors have been developed, and some have entered clinical trials. mdpi.com

Interactive Table: 11β-HSD1 Inhibition by Biphenyl Analogues

Compound Class Key Findings Source
Bisphenol A Analogues Inhibitory potency depends on lipophilicity; act as mixed/competitive inhibitors. mdpi.com
Pyrimidine derivatives High doses show metabolic improvements, some effects may be off-target. nih.gov

Glucagon (B607659) Receptor Antagonism via Biphenylsulfonamide Derivatives

The glucagon receptor plays a crucial role in regulating blood glucose levels, and its antagonism is a key strategy for treating type 2 diabetes. nih.gov A series of novel biphenylsulfonamide derivatives have been designed and evaluated as glucagon receptor antagonists. nih.govnih.gov

In one study, several biphenylsulfonamide analogues were synthesized and tested for their ability to inhibit glucagon-induced cAMP production. nih.gov One of the lead compounds, 7aB-3, effectively decreased glucagon-induced cAMP and glucose production in in vitro assays. nih.govnih.gov This compound also demonstrated significant inhibition of glucagon-induced glucose increase in preclinical models. nih.gov The synthesis of these compounds generally involves a Suzuki coupling to create the biphenyl structure, followed by other modifications. nih.gov

Interactive Table: Glucagon Receptor Antagonism by Biphenylsulfonamide Analogues

Compound In Vitro Activity In Vivo Activity Source
7aB-3 Decreased glucagon-induced cAMP and glucose production Significantly inhibited glucagon-induced glucose increase nih.govnih.gov

Other Potential Enzyme Targets (e.g., Proteasome Inhibition)

The proteasome is a multi-protein complex that degrades unnecessary or damaged proteins and is a validated target in cancer therapy. While there is extensive research on proteasome inhibitors, there is currently limited specific information linking the this compound structure to this target.

Receptor Modulation and Binding Assays

Beyond enzyme inhibition, biphenylsulfonamide analogues have been extensively studied as receptor modulators, particularly as antagonists for endothelin and angiotensin receptors.

Research has led to the discovery of potent and highly selective endothelin-A (ETA) receptor antagonists within the 4'-oxazolyl-biphenylsulfonamide class. acs.org One such compound, BMS-193884, emerged as a clinical candidate. acs.org Further SAR studies on this scaffold, focusing on substitutions at the 2'- and 4'-positions of the biphenyl ring, have led to analogues with subnanomolar ETA binding affinity. nih.gov For instance, the introduction of a hydrophobic group at the 4'-position and an amino group at the 2'-position significantly improved potency. nih.gov A particularly potent analogue, BMS-207940, exhibited an ETA Ki of 10 pM and was over 80,000-fold selective for ETA over the ETB receptor. nih.gov

Additionally, some biphenylsulfonamide compounds have been developed as dual angiotensin and endothelin receptor antagonists, indicating their potential utility in treating conditions like hypertension. google.com

Interactive Table: Endothelin Receptor Antagonism by Biphenylsulfonamide Analogues

Compound Target Receptor Binding Affinity (Ki) Selectivity (ETA vs. ETB) Source
BMS-193884 ETA 0.2 nM High acs.org
BMS-187308 ETA Improved vs. parent High nih.gov
BMS-207940 ETA 10 pM 80,000-fold nih.gov

Modulation of US28 Receptor Activity

The G protein-coupled receptor US28, encoded by the human cytomegalovirus (HCMV), is a key factor in viral latency and pathogenesis, making it an attractive target for antiviral drug development. Research into allosteric modulators of this receptor has identified biphenyl amides as a promising class of compounds.

In a study focused on developing potential US28 allosteric modulators, a series of 38 new biphenyl-derived ligands were synthesized and evaluated. These compounds were designed based on a previous lead structure, with the dihydroisoquinolinone moiety being replaced by substituted biphenyls. The investigation into the structure-activity relationships of these new biphenyl amides led to the identification of four candidates that exhibited full inverse agonist properties. ijcce.ac.ir Inverse agonists are compounds that bind to the same receptor as an agonist but induce a pharmacological response opposite to that of the agonist. In the context of the constitutively active US28 receptor, inverse agonists can suppress its signaling pathways, which are crucial for the virus. The study highlighted a preliminary pharmacophore model for these biphenyl-derived ligands, suggesting that specific substitution patterns on the biphenyl core are crucial for their interaction with the US28 receptor and their resulting inverse agonist activity. ijcce.ac.ir

Cannabinoid Receptor (CB1, CB2) Binding Affinities

Cannabinoid receptors, primarily CB1 and CB2, are integral components of the endocannabinoid system and are involved in a multitude of physiological processes. nih.gov The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is mainly expressed in the immune system. nih.govnih.gov Consequently, ligands that can selectively bind to these receptors are of significant interest for treating a variety of conditions, from neurological disorders to inflammatory diseases. nih.govnih.gov

The binding affinities for this analogue were determined through displacement assays using a radiolabeled ligand. The results, expressed as IC50 values (the concentration of the ligand that displaces 50% of the radioligand), indicate nanomolar affinity, highlighting the potential for this class of compounds to act as potent cannabinoid receptor modulators. nih.gov

Table 1: Cannabinoid Receptor Binding Affinities of a Biphenyl Sulfonic Acid Analogue

Compound Receptor Species Affinity (IC50)
Biphenyl-3-sulfonic acid [(1S,2S)-3-(4-chloro-phenyl)-2-(3-cyano-phenyl)-1-methyl-propyl]-amide CB1 Human 2.80 nM
Biphenyl-3-sulfonic acid [(1S,2S)-3-(4-chloro-phenyl)-2-(3-cyano-phenyl)-1-methyl-propyl]-amide CB1 Rat 2.30 nM

Data sourced from BindingDB. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

The sulfonamide functional group is historically significant in the field of antimicrobial chemotherapy. nih.gov Modern research continues to explore novel sulfonamide derivatives, including those with a biphenyl scaffold, for their potential to combat drug-resistant pathogens.

Biphenyl sulfonamide derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. ijcce.ac.ir In one study, a series of seven novel biphenyl sulfonamide derivatives were synthesized and evaluated for their antibacterial properties. Two of these compounds showed notable activity against Salmonella typhi, a Gram-negative bacterium. ijcce.ac.ir

Furthermore, other research has focused on biphenyl derivatives as potential agents against antibiotic-resistant bacteria. A series of biphenyl and dibenzofuran (B1670420) derivatives were synthesized and tested against prevalent resistant pathogens. Several of these compounds exhibited potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. nih.gov Certain derivatives also showed inhibitory activity comparable to ciprofloxacin (B1669076) against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii. nih.gov

Table 2: Antibacterial Activity of Biphenyl Derivatives Against Resistant Bacteria

Compound Bacterium MIC (μg/mL)
4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol Methicillin-resistant Staphylococcus aureus 3.13

Data adapted from a study on biphenyl and dibenzofuran derivatives. nih.gov

The antifungal potential of sulfonamide-based compounds has also been an area of active investigation. Arylsulfonamide-type compounds have been screened against a range of Candida species, which are common causes of fungal infections in humans. nih.gov In one study, a series of sulfonamide-based compounds were tested against both American Type Culture Collection (ATCC) strains and clinical isolates of C. albicans, C. parapsilosis, and C. glabrata. nih.gov Certain derivatives demonstrated notable fungicidal effects, particularly against Candida glabrata. nih.gov

In a separate study, a biphenyl sulfonamide derivative, compound 6 , showed significant activity against the fungal strain Aspergillus fumigatus with a Minimum Inhibitory Concentration (MIC) of 50 µ g/disc . ijcce.ac.ir

A modern approach to combating bacterial infections is to target virulence factors rather than bacterial viability, which may reduce the selective pressure for developing resistance. nih.gov The DsbA enzyme, which catalyzes disulfide bond formation in proteins secreted by bacteria, is a key virulence factor in many pathogens. nih.gov Inhibition of DsbA can disrupt the proper folding of virulence proteins, thereby disarming the pathogen.

While direct studies linking this compound to DsbA inhibition are not available, research has shown that other chemical classes, such as phenylthiophene and phenoxyphenyl derivatives, can inhibit diverse DsbA enzymes in pathogens like uropathogenic E. coli and Salmonella enterica. nih.gov These inhibitors were found to bind to a hydrophobic groove adjacent to the enzyme's active site. nih.gov Given the structural features of biphenyl sulfonamides, exploring their potential as DsbA inhibitors could be a promising avenue for developing new antivirulence therapies.

Anticancer Potential and Cytotoxic Activity (In Vitro Cell Line Studies)

Sulfonamide derivatives are widely recognized for their potential as anticancer agents, with some compounds demonstrating potent cytotoxic effects against various human cancer cell lines. nih.govnih.gov The biphenylsulfonamide scaffold, in particular, has been the focus of studies aiming to develop novel antineoplastic drugs.

Research has shown that biphenylsulfonamide derivatives can act as effective inhibitors of matrix metalloproteinase-2 (MMP-2), an enzyme that is overexpressed in certain cancers like chronic myeloid leukemia (CML) and plays a role in tumor invasion and metastasis. nih.gov In one study, specific biphenylsulfonamide derivatives, DH-18 and DH-19 , were found to be potent MMP-2 inhibitors and exhibited significant antileukemic efficacy against the K562 CML cell line, with IC50 values of 0.338 µM and 0.398 µM, respectively. nih.gov These compounds were also shown to induce apoptosis and cause cell cycle arrest in the cancer cells. nih.gov

The cytotoxic activity of various sulfonamide derivatives has been evaluated against a panel of human cancer cell lines, including those from breast cancer (MCF-7, MDA-MB-468), cervical cancer (HeLa), prostate cancer (PC-3), and leukemia (HL-60). nih.govkjpp.net The results, often presented as IC50 values, indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 3: Cytotoxic Activity of Biphenylsulfonamide Analogues in Human Cancer Cell Lines

Compound Cancer Cell Line IC50 (µM)
DH-18 K562 (Chronic Myeloid Leukemia) 0.338
DH-19 K562 (Chronic Myeloid Leukemia) 0.398
Analogue 15 PC-3 (Prostate Cancer) 29.2
Analogue 15 HL-60 (Leukemia) 20.7
A series of sulfonamides MDA-MB-468 (Breast Cancer) < 30
A series of sulfonamides MCF-7 (Breast Cancer) < 128

Data compiled from multiple studies on sulfonamide and biphenylsulfonamide derivatives. nih.govnih.govkjpp.net

Exploration of Other Biological Targets and Activities (e.g., Antimalarial Activity)

The global effort to eradicate malaria is continually challenged by the emergence of drug-resistant strains of Plasmodium, the parasite responsible for the disease. This has spurred intensive research into novel chemical scaffolds with the potential for new antimalarial agents. While direct studies on the antimalarial properties of this compound are not extensively documented in publicly available research, an analysis of its structural components—the biphenyl group and the sulfonamide linkage—provides a strong rationale for investigating its potential in this therapeutic area. Both biphenyl and sulfonamide moieties are present in various compounds that have demonstrated significant antiplasmodial activity.

Biphenyl Derivatives as Antimalarials

The biphenyl scaffold has been a key feature in the design of novel antimalarial agents. Research into flexible biphenyl compounds has shown that they can be potent inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme in the parasite's life cycle. One study highlighted a series of flexible biphenyl derivatives, with the most active compound exhibiting an antiplasmodial IC₅₀ of 2 nM. nih.gov This demonstrates the potential of the biphenyl structure to yield highly active antimalarial compounds. The flexibility of the biphenyl system appears to be a critical factor, potentially allowing for better access to and interaction with the target enzyme. nih.gov

Sulfonamides in Antimalarial Therapy

Sulfonamides represent a well-established class of compounds with known antimalarial properties. Their primary mechanism of action involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the folate biosynthesis pathway in Plasmodium species. nih.gov This pathway is critical for the synthesis of DNA, RNA, and proteins, and its disruption is lethal to the parasite. nih.gov The combination therapy of sulfadoxine-pyrimethamine, which targets the folate pathway, has been a cornerstone of malaria treatment, underscoring the clinical relevance of sulfonamide-based drugs. nih.gov

Recent research has continued to explore new sulfonamide derivatives to combat drug resistance. For instance, a series of pyrimidine-tethered spirochromane-based sulfonamides showed strong in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. rsc.orgrsc.org This highlights the ongoing potential of developing novel sulfonamides that can overcome existing resistance mechanisms.

Synergistic Potential and Future Directions

The presence of both a biphenyl group and a sulfonamide linkage in "this compound" suggests a promising avenue for antimalarial drug discovery. The biphenyl moiety could confer high binding affinity to parasitic targets, while the sulfonamide group could inhibit essential metabolic pathways.

Further research is warranted to synthesize and evaluate "this compound" and its analogues for their in vitro activity against various strains of P. falciparum. Such studies should also aim to elucidate the specific molecular targets and mechanisms of action.

Antimalarial Activity of Related Compounds

The following tables summarize the in vitro antimalarial activity of various biphenyl and sulfonamide derivatives, providing a basis for the potential efficacy of "this compound."

Table 1: In Vitro Antimalarial Activity of Benzene and Isoquinoline Sulfonamide Derivatives

Compound TypeParasite StrainMIC (µg/mL)
Benzene Sulfonamide DerivativesPlasmodium falciparum2-50 nih.gov
Isoquinoline Sulfonamide DerivativesPlasmodium falciparum2-50 nih.gov

Table 2: In Vitro Antimalarial Activity of Pyrimidine-Tethered Spirochromane-Based Sulfonamide Derivatives

CompoundParasite StrainIC₅₀ (µM)
SZ143D7 (CQ-sensitive)2.84 rsc.org
SZ93D7 (CQ-sensitive)3.22 rsc.org
SZ14W2 (CQ-resistant)3.12 rsc.org

Table 3: Antiplasmodial Activity of a Flexible Biphenyl Derivative

CompoundParasite StrainIC₅₀ (nM)
Flexible Biphenyl CompoundNot Specified2 nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Biphenyl 4 Sulfonic Acid Benzyloxy Amide Derivatives

Impact of Biphenyl (B1667301) Core Substituents on Biological Potency and Selectivity

The biphenyl scaffold is a recognized privileged structure in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity in biphenyl-4-sulfonic acid benzyloxy-amide derivatives. nih.gov The nature and position of substituents on the biphenyl core can profoundly influence the potency and selectivity of these compounds.

Research on related biphenyl sulfonamide derivatives has shown that the introduction of specific substituents can lead to significant enhancements in activity. For instance, in a series of biphenylglyoxamide-based antimicrobial peptide mimics, the biphenyl backbone was found to be crucial for activity against Gram-negative bacteria. nih.gov Furthermore, the addition of a chloro-substituent to a biphenylglyoxamide scaffold resulted in the most potent analogue with broad-spectrum antibacterial activity. nih.gov

In the context of 5-HT7 receptor ligands, substitutions on the biphenyl group were examined, where a chlorophenyl substitution led to the greatest increase in affinity. nih.gov Specifically, a 2'-chloro substituted compound demonstrated the highest affinity for the 5-HT7 receptor, while the 3'-Cl and 4'-Cl analogues had considerably lower affinities. nih.gov This highlights the sensitivity of the receptor to the spatial arrangement of substituents on the biphenyl core.

Moreover, studies on biphenylaminoquinoline derivatives have demonstrated that the substitution pattern on the biphenyl ring can be diversified to modulate anticancer activity. nih.gov These findings underscore the biphenyl core as a key modifiable element for optimizing the biological profile of this class of compounds.

Table 1: Impact of Biphenyl Core Substituents on Biological Activity

Parent Compound Class Substituent Effect on Biological Activity Reference
Biphenylglyoxamide Biphenyl Backbone Important for Gram-negative antibacterial activity nih.gov
Biphenylglyoxamide Chloro-substituent Increased broad-spectrum antibacterial potency nih.gov
Methoxyphenyl-LCAPs (5-HT7 Ligands) 2'-Chloro Highest affinity for 5-HT7 receptor nih.gov
Methoxyphenyl-LCAPs (5-HT7 Ligands) 3'-Chloro, 4'-Chloro Lower affinity for 5-HT7 receptor nih.gov
Biphenylaminoquinoline Varied Substituents Modulated anticancer activity nih.gov

Role of Benzyloxy Group Position and Modifications in Activity Modulation

The benzyloxy group is a significant pharmacophore in many biologically active molecules, and its position and modification in this compound derivatives play a crucial role in modulating their activity. nih.gov The unique architecture conferred by the benzyloxy moiety on a phenyl ring can be applied to a wide array of structures with controllable inhibitory effects. nih.gov

Furthermore, research on N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as androgen receptor (AR) antagonists highlights the importance of the benzyloxy-phenyl-sulfonamide scaffold. nih.gov In this series, modifications led to a compound, T1-12, with excellent AR antagonistic activity (IC50 = 0.47 μM). nih.gov This suggests that the benzyloxy group is a key interacting element with the target protein.

Studies on lacosamide (B1674222) analogues, which share a benzyl (B1604629) ether feature, have also shed light on the structure-activity relationships of the oxy-site. nih.gov It was found that small, non-polar, and non-bulky substituents at the 3-oxy position resulted in compounds with significant anticonvulsant activity. nih.gov While larger moieties at this position led to a loss of activity, this could be partially offset by introducing unsaturated groups. nih.gov This indicates that the space around the benzyloxy group is sterically constrained and that hydrophobicity is a favorable property.

Influence of Sulfonamide and Amide Linkage Variations on Efficacy and Target Interaction

The sulfonamide group (-SO2NH-) is a cornerstone of many therapeutic agents and its linkage within the this compound scaffold is critical for efficacy and target interaction. nih.govresearchgate.net Sulfonamides are known to act as inhibitors of various enzymes, often through the interaction of the deprotonated sulfonamide nitrogen with a metal cofactor, such as zinc, in the active site of the enzyme. nih.gov

Variations in the sulfonamide linkage can significantly impact biological activity. For instance, in a series of 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives, the sulfonamide moiety was essential for inhibitory potential against carbonic anhydrase isoforms. nih.gov Molecular docking studies revealed that the SO2 and NH2 groups of the sulfonamide moiety formed hydrogen bonds with amino acid residues in the active site of the target protein, and the nitrogen of the sulfonamide coordinated with the Zn++ cofactor. nih.gov

The substitution on the N1 nitrogen of the sulfonamide group is a common strategy to modulate activity. youtube.com Mono-substitution on the N1 nitrogen can increase potency, while di-substitution often leads to a loss of activity. youtube.com The introduction of heterocyclic rings on the N1 nitrogen is a frequent modification that enhances the potency of sulfonamide drugs. youtube.com

Table 2: Influence of Linkage Variations on Biological Activity

Compound Class Linkage Variation Effect on Biological Activity Target Interaction Reference
4'-amino-[1,1'-biphenyl]-4-sulfonamide Sulfonamide Moiety Essential for carbonic anhydrase inhibition Hydrogen bonding with active site residues; coordination with Zn++ nih.gov
General Sulfonamides N1 Mono-substitution Increased potency Modulates physicochemical properties and target binding youtube.com
General Sulfonamides N1 Di-substitution Loss of activity - youtube.com
Phenylsulfonylamino-benzanilides Benzanilide Core (Amide) Influences potency and target specificity Defines interaction with biological targets nih.gov

Chiral Recognition and Stereoselectivity in Biological Interactions

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, and this compound derivatives are no exception. The three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in potency, efficacy, and target selectivity between enantiomers.

In the development of anticonvulsant drugs related to lacosamide, which features a chiral center, stereoselectivity is a key consideration. nih.gov The (R)-enantiomer of N-benzyl 2-acetamido-3-methoxypropionamide (lacosamide) is the active anticonvulsant, highlighting the importance of a specific stereochemical configuration for biological activity. nih.gov This underscores that the target receptor or enzyme possesses a chiral environment that preferentially recognizes one enantiomer over the other.

Similarly, in a series of biphenyl sulfonamide derivatives designed as histamine (B1213489) H3 receptor inverse agonists, the inclusion of a chiral center (phenethyl-R-2-methylpyrrolidine) was a key feature of the potent and selective compounds. figshare.com The designation of the R-configuration suggests that the stereochemistry at this position is critical for optimal interaction with the H3 receptor.

The synthesis of benzyloxy chalcones, which also incorporate a key benzyloxy pharmacophore, can result in cis/trans isomers. nih.gov The trans conformation of the chalcones' double bond was confirmed by a significant coupling constant in NMR studies, indicating that a specific geometric isomer is often preferred for synthesis and likely for biological activity. nih.gov While not strictly chirality in the sense of a stereocenter, this geometric isomerism also points to the importance of a well-defined three-dimensional structure for molecular recognition.

Development of Preliminary Pharmacophore Models

Pharmacophore modeling is a computational approach that defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. researchgate.netdovepress.com The development of preliminary pharmacophore models for this compound derivatives is crucial for understanding their mechanism of action and for designing new, more potent and selective compounds.

For ligands targeting the 5-HT7 receptor, a pharmacophore model was developed for sulfonamide-containing compounds. nih.gov This model identified three necessary hydrogen bond acceptor regions (HBA1, HBA2, and HBA3) surrounding a large hydrophobic region (HYD1), with two hydrophobic/aromatic regions (HYD/AR1 and HYD/AR2) on each side. nih.gov This model provides a framework for understanding how these sulfonamides bind to the receptor.

In another study focused on 5-HT2B receptor antagonists, a pharmacophore-based approach was used to design a biphenyl amide-tryptamine hybrid. nih.gov The pharmacophore analysis of the lead compound guided the design of new molecules with improved alignment to the receptor-based pharmacophore, leading to a potent and selective antagonist. nih.gov The pharmacophore scores calculated for the synthesized compounds correlated with their biological activity. nih.gov

The general principles of pharmacophore modeling involve identifying key features such as hydrogen bond donors and acceptors, hydrophobic and aromatic regions, and positively or negatively ionizable centers. nih.govdovepress.com These models are constructed based on the structures of active ligands and can be used for virtual screening to identify novel compounds with the desired biological profile. researchgate.netdovepress.com The integration of pharmacophore modeling with other computational methods, such as molecular dynamics simulations, is expected to lead to more accurate and predictive models. researchgate.net

Table 3: Pharmacophore Models for Related Compound Classes

Target Compound Class Key Pharmacophoric Features Reference
5-HT7 Receptor Sulfonamides 3 Hydrogen Bond Acceptors, 1 Large Hydrophobic Region, 2 Hydrophobic/Aromatic Regions nih.gov
5-HT2B Receptor Biphenyl Amides Hydrogen Bond Donors, Hydrophobic Regions nih.gov
General Various Hydrogen Bond Donors/Acceptors, Hydrophobic/Aromatic Regions, Ionizable Centers nih.govdovepress.com

Computational Chemistry and Theoretical Investigations of Biphenyl 4 Sulfonic Acid Benzyloxy Amide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand might interact with a biological target.

Prediction of Binding Modes and Affinities with Proposed Targets

Currently, there are no published studies detailing the molecular docking of Biphenyl-4-sulfonic acid benzyloxy-amide with any specific biological targets. Such a study would require the selection of relevant protein structures, followed by computational simulations to predict the binding energy and the specific orientation of the compound within the active site. Without these simulations, any discussion of binding modes and affinities would be purely speculative.

Identification of Key Pharmacophoric Features for Inhibition/Modulation

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of key pharmacophoric features of this compound for the inhibition or modulation of a target would be a direct outcome of successful molecular docking studies. As no such studies are available, the essential hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings for its potential biological activity have not been defined.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting various molecular properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in quantum chemistry to determine the electronic properties and reactivity of a molecule. The energy gap between these frontier orbitals provides insights into the chemical stability and reactivity of the compound. For this compound, the specific values for the HOMO-LUMO energy gap have not been calculated and reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. An MEP map for this compound would illustrate the electron-rich and electron-deficient regions of the molecule. However, no such computational analysis has been published.

Conformational Analysis and Stability Predictions

The biological activity of a molecule is often dependent on its three-dimensional shape. Conformational analysis is used to find the stable arrangements of atoms in a molecule and to predict their relative energies. A detailed conformational analysis of this compound, which would be crucial for understanding its potential interactions with biological targets, is not currently available in the public domain.

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations could provide crucial insights into its interactions with biological targets, such as proteins or nucleic acids. azolifesciences.com This technique allows researchers to observe the dynamic behavior of the ligand-protein complex, which is often missed by static modeling methods like molecular docking. researchgate.net

MD simulations can be instrumental in several aspects of drug discovery and development. mdpi.com They can help in validating docking poses by assessing the stability of the ligand in the binding site over a simulated period. nih.gov Furthermore, these simulations can reveal changes in the protein's conformation upon ligand binding, which can be essential for understanding the mechanism of action. acs.org The study of sulfonamide binding to proteins has shown the importance of specific interactions, such as those involving the sulfonamide oxygens, which can be meticulously analyzed using MD. nih.gov

The insights gained from MD simulations, such as binding free energy calculations and the identification of key interacting residues, are invaluable for the rational design of more potent and selective analogs. mdpi.com

Illustrative Data from a Hypothetical MD Simulation Study:

The following table illustrates the type of data that could be generated from an MD simulation study of this compound bound to a hypothetical protein target.

Simulation ParameterValue/DescriptionPurpose
System Setup
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system.
Water ModelTIP3P, SPC/EExplicitly solvates the protein-ligand complex.
Box TypeCubic, RectangularDefines the simulation cell.
Simulation Protocol
Equilibration Time10-100 nanosecondsAllows the system to reach thermal equilibrium.
Production Run Time100-1000 nanosecondsTrajectory data is collected for analysis.
Temperature300 KSimulates physiological conditions.
Pressure1 atmSimulates physiological conditions.
Analysis Metrics
RMSD (Root Mean Square Deviation)e.g., 0.2 - 0.5 nmMeasures the stability of the ligand in the binding pocket.
RMSF (Root Mean Square Fluctuation)Varies per residueIdentifies flexible regions of the protein.
Hydrogen Bond AnalysisNumber and durationQuantifies key interactions between the ligand and protein.
Binding Free Energy (MM/PBSA, MM/GBSA)e.g., -30 to -50 kcal/molEstimates the affinity of the ligand for the protein.

Disclaimer: The data presented in this table is for illustrative purposes only and is not based on actual experimental or computational results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is widely used in drug discovery to predict the activity of novel compounds, thereby prioritizing synthetic efforts and reducing costs. For a class of compounds including this compound, QSAR models could be developed to predict their efficacy against a particular biological target.

The development of a robust QSAR model involves several key steps. neovarsity.org First, a dataset of compounds with known biological activities is required. Then, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These descriptors can be categorized as 1D, 2D, or 3D, and they capture various aspects of molecular structure such as size, shape, lipophilicity, and electronic properties. drugdesign.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. cambridge.org

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. Studies on sulfonamide and biphenyl (B1667301) derivatives have demonstrated the utility of QSAR in identifying key structural features that influence their biological activity. nih.govmedwinpublishers.com

Key Molecular Descriptors in QSAR Models for Sulfonamide-like Compounds:

The table below outlines some common molecular descriptors that would be relevant in a QSAR study of compounds related to this compound and their potential impact on biological activity.

Descriptor TypeDescriptor ExamplePotential Influence on Biological Activity
Topological (2D) Molecular Weight (MW)Can correlate with the size of the molecule and its fit within a binding site.
LogP (Octanol-Water Partition Coefficient)Relates to the lipophilicity of the compound, affecting its membrane permeability and binding to hydrophobic pockets.
Number of Hydrogen Bond Donors/AcceptorsCrucial for specific interactions with protein residues.
Topological Polar Surface Area (TPSA)Influences membrane transport and overall bioavailability.
Quantum Chemical (3D) HOMO/LUMO EnergiesRelate to the molecule's electronic properties and reactivity.
Dipole MomentCan be important for long-range electrostatic interactions with the target.
Steric (3D) Molecular Volume/Surface AreaDescribes the size and shape of the molecule, which is critical for steric complementarity with the binding site.

Disclaimer: The descriptors listed in this table are general examples and their specific importance would need to be determined through a dedicated QSAR study on a relevant series of compounds.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing Biphenyl-4-sulfonic acid benzyloxy-amide, and what intermediates are critical?

  • Methodological Answer : A common approach involves reacting biphenyl-4-sulfonyl chloride (or its derivatives) with benzyloxyamine under basic conditions. For example, substituted acyl chlorides can be coupled with aminosulfonamides in dry acetone using pyridine as a catalyst . Key intermediates include biphenyl-4-sulfonyl chloride (prepared via thionyl chloride treatment of biphenyl-4-sulfonic acid) and O-benzyl hydroxylamine hydrochloride, which must be handled with care due to mutagenicity risks .

Q. What safety protocols are essential when handling this compound and its precursors?

  • Methodological Answer : Conduct a hazard analysis for all reagents (e.g., O-benzyl hydroxylamine hydrochloride, dichloromethane) using guidelines like Prudent Practices in the Laboratory. Use PPE, fume hoods, and monitor decomposition risks (e.g., compound 3 in decomposes upon heating). Ames testing data suggest mutagenicity comparable to benzyl chloride, necessitating stringent ventilation .

Q. Which characterization methods confirm the structure and purity of this compound?

  • Methodological Answer : Use 1H-NMR^1 \text{H-NMR} (e.g., δ 5.34 ppm for benzyloxy protons) and elemental analysis for functional group verification. Mass spectrometry and HPLC ensure purity, while DSC monitors thermal stability. Conflicting spectral data (e.g., overlapping signals in 13C-NMR^{13} \text{C-NMR}) can be resolved by 2D NMR techniques like HSQC .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying conditions?

  • Methodological Answer : Test solvent systems (e.g., dichloromethane vs. acetonitrile) and catalysts (e.g., sodium pivalate vs. pyridine). In , a 39% yield was achieved after 3 days at 80°C; optimizing stoichiometry (e.g., excess benzyloxyamine) or microwave-assisted heating may improve efficiency. Monitor intermediates via TLC to identify bottlenecks .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

  • Methodological Answer : Overlapping 1H-NMR^1 \text{H-NMR} signals (e.g., aromatic protons) require deuterated solvent switching (DMSO-d6 to CDCl3) or dilution studies. For unresolved 13C-NMR^{13} \text{C-NMR} peaks (e.g., ), use DEPT-135 or HSQC to assign carbons. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How does the choice of coupling reagent impact the amidation step?

  • Methodological Answer : Pyridine is standard for HCl scavenging, but alternatives like DMAP or Hünig’s base may enhance reactivity. achieved 70% yield using sodium carbonate as a base. For moisture-sensitive steps, employ Schlenk techniques to prevent hydrolysis of sulfonyl chloride intermediates .

Q. What mitigates mutagenic risks during handling and storage?

  • Methodological Answer : Follow Ames II testing protocols () to assess mutagenicity. Store the compound in amber vials under inert gas (argon) at -20°C. Use closed-system transfers and decontaminate spills with 10% sodium bicarbonate .

Q. How can low yields in the amidation step be troubleshooted?

  • Methodological Answer : Evaluate reactant purity via GC-MS. If unreacted sulfonyl chloride persists, increase reaction time or temperature (e.g., reflux in THF). Alternative activation methods, such as using EDCl/HOBt, may improve coupling efficiency. Purify via column chromatography with ethyl acetate/hexane gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.